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Compound of Interest

Compound Name: 2-Methyl-2-cyclohexen-1-one

Cat. No.: B071969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 2-Methyl-2-cyclohexen-1-one, a key intermediate in organic synthesis. This document

details the instrumental analysis techniques used to elucidate the structure and purity of this

compound, presenting key spectral data and the experimental protocols for obtaining them.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-Methyl-2-cyclohexen-1-one is characterized by the presence

of a strong absorption band corresponding to the α,β-unsaturated ketone moiety.

IR Spectral Data
Wavenumber (cm⁻¹) Assignment Intensity

~2950 C-H (sp³) stretch Medium

~1670
C=O (α,β-unsaturated ketone)

stretch
Strong

~1620 C=C (alkene) stretch Medium
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Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy
A thin film of the neat liquid sample is prepared for FTIR analysis. A drop of 2-Methyl-2-
cyclohexen-1-one is placed between two polished potassium bromide (KBr) plates. The plates

are gently pressed together to form a uniform thin film. The spectrum is recorded using an FTIR

spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean

KBr plates is recorded prior to the sample analysis and subtracted from the sample spectrum to

eliminate atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of 2-Methyl-2-
cyclohexen-1-one.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Methyl-2-cyclohexen-1-one, typically recorded in deuterated

chloroform (CDCl₃), exhibits distinct signals for the different types of protons in the molecule.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.7 m 1H =C-H (vinylic proton)

~2.4 t 2H -CH₂-C=O

~2.3 m 2H -CH₂-C=C

~1.9 m 2H -CH₂-

~1.7 s 3H -CH₃

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.
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Chemical Shift (δ, ppm) Assignment

~200 C=O (ketone)

~145 =C-CH₃ (quaternary alkene)

~135 =C-H (alkene)

~38 -CH₂-C=O

~30 -CH₂-

~22 -CH₂-C=C

~16 -CH₃

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A sample of 2-Methyl-2-cyclohexen-1-one (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is

dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The solution is transferred to a 5

mm NMR tube. The spectra are acquired on a high-resolution NMR spectrometer. For ¹³C

NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines

for each carbon atom.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound, which aids in its identification.

Mass Spectral Data
The electron ionization (EI) mass spectrum of 2-Methyl-2-cyclohexen-1-one shows a

molecular ion peak and several characteristic fragment ions.
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m/z Relative Intensity (%) Assignment

110 100 [M]⁺ (Molecular Ion)

95 40 [M - CH₃]⁺

82 60 [M - CO]⁺

67 55 [C₅H₇]⁺

54 30 [C₄H₆]⁺

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
A dilute solution of 2-Methyl-2-cyclohexen-1-one in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) of this solution is

injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC

separates the components of the sample, and the eluting compounds are introduced into the

MS. Electron ionization (EI) at 70 eV is commonly used to generate the mass spectrum.

Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 2-Methyl-2-cyclohexen-1-one.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b071969?utm_src=pdf-body
https://www.benchchem.com/product/b071969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b071969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis Data Interpretation

Conclusion

2-Methyl-2-cyclohexen-1-one

FTIR Spectroscopy

NMR Spectroscopy

Mass Spectrometry

Functional Group ID

Structural Elucidation

Molecular Weight & Fragmentation

Structure Confirmation

Click to download full resolution via product page

Spectroscopic analysis workflow for 2-Methyl-2-cyclohexen-1-one.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methyl-2-cyclohexen-1-
one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b071969#spectroscopic-analysis-of-2-methyl-2-
cyclohexen-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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